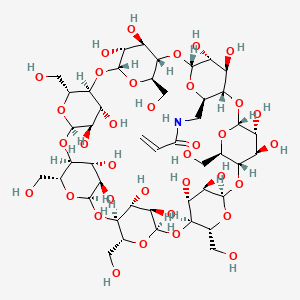
m-Phenylene phosphorodichloridate
Vue d'ensemble
Description
m-Phenylene phosphorodichloridate is a chemical compound with the molecular formula C6H4Cl4O4P2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
m-Phenylene phosphorodichloridate can be synthesized through the reaction of m-phenylene diamine with phosphorodichloridate in a polar organic solvent such as dimethylacetamide (DMAc). The reaction typically involves the gradual addition of the oxidant, which produces amine-containing conjugated polymer microparticles .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale polymerization processes. For instance, the use of Cu2+ as a catalyst has been shown to facilitate the large-scale synthesis of poly(m-phenylenediamine) nanoparticles .
Analyse Des Réactions Chimiques
Types of Reactions
m-Phenylene phosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphonamidates.
Substitution: The compound can undergo substitution reactions with alcohols and amines to form phosphate diesters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidants: Ammonium persulfate (APS) is commonly used for oxidation reactions.
Catalysts: Cu2+ ions are used as catalysts in polymerization reactions.
Solvents: Dimethylacetamide (DMAc) is frequently used as a solvent.
Major Products
The major products formed from these reactions include:
Phosphate diesters: Formed through substitution reactions with alcohols and amines.
Phosphonamidates: Formed through reduction reactions.
Applications De Recherche Scientifique
m-Phenylene phosphorodichloridate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the preparation of phosphate diesters and as a phosphorylating agent for alcohols and amines.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants and as a component in polymer synthesis.
Mécanisme D'action
The mechanism of action of m-Phenylene phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with alcohols and amines to form phosphate diesters, which can further undergo various chemical transformations. The compound’s mode of action in flame retardancy involves both gas-phase and condensed-phase mechanisms, where it generates a nitrogen-phosphorus-rich residue that contributes to its flame-retardant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl N,N’-1,3-phenylenebis(P-methylphosphonamidate): (DMPMP): A nitrogen-phosphorus flame retardant with similar flame-retardant properties.
Resorcinol bis(diphenyl phosphate): (RDP): Another phosphorus-based flame retardant used for comparison in studies.
Uniqueness
m-Phenylene phosphorodichloridate is unique due to its high phosphorus content and good hydrostability, which make it highly efficient as a flame retardant for non-charrable polymers such as acrylonitrile-butadiene-styrene (ABS) and ethylene-vinyl acetate (EVA) .
Propriétés
IUPAC Name |
1,3-bis(dichlorophosphoryloxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4O4P2/c7-15(8,11)13-5-2-1-3-6(4-5)14-16(9,10)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXPIHDKGRAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















